molecular formula C18H15Cl2N3O2 B2917526 4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-07-0

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2917526
CAS No.: 421576-07-0
M. Wt: 376.24
InChI Key: DUIYKJJZCZMOKL-UHFFFAOYSA-N
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Description

The compound 4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine carboxamide derivative characterized by a tetrahydropyrimidine core substituted with two chlorophenyl groups, a methyl group, and a carboxamide linkage.

Properties

IUPAC Name

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-10-15(17(24)22-12-6-4-5-11(19)9-12)16(23-18(25)21-10)13-7-2-3-8-14(13)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIYKJJZCZMOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 332373-18-9) is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C18H15Cl2N3O2
  • Molecular Weight : 376.24 g/mol
  • Structure : The compound features a tetrahydropyrimidine ring with chlorophenyl substituents, which are believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus18
B. subtilis14

The presence of chlorine atoms in the phenyl rings is thought to enhance the antimicrobial efficacy by increasing lipophilicity and enabling better membrane penetration.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Effect
MGC-80310.5Induces apoptosis
HeLa12.7Cell cycle arrest
MCF-79.8Cytotoxicity

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression, possibly through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .

The proposed mechanism of action for this compound involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By disrupting this enzyme's function, the compound can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells . Additionally, it may modulate signaling pathways associated with inflammation and apoptosis, further contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrimidine compounds:

  • Study on Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and tested against common pathogens. The study found that modifications at specific positions on the pyrimidine ring significantly impacted antimicrobial activity, with certain derivatives showing enhanced potency against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In a comparative study of various pyrimidine derivatives, it was noted that those with halogen substitutions exhibited greater cytotoxic effects against cancer cell lines compared to their non-halogenated counterparts. This highlights the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Based on the search results, information on the applications of "4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is limited. However, the search results do provide information on related compounds and their applications, which may provide some insight.

Related Compounds and Applications

  • Tetrahydropyrimidine derivatives A study synthesized tetrahydropyrimidine derivatives with halogenated benzyl derivatives and carboxylate linkages .
  • Dihydropyrimidine derivatives Research has assessed the cytotoxic efficiency of pyrimidine-based derivatives against various cancer cell lines, revealing significant anticancer activity . One compound enhanced pro-apoptotic markers and caused cell cycle arrest in the HepG2 cell line . Another compound displayed an inhibitory profile against cancer cell lines, acting as an EGFR inhibitor . Further research developed Biginelli hybrids with heterocyclic moieties, with one compound showing strong inhibitory activity against tyrosine kinases VEGFR-2 and mTOR, also boosting caspase-3 and caspase-9 levels and increasing apoptosis in A549 cells .
  • 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates: These compounds have significant cytotoxic efficacy against human cancer cell lines .

Other related information

  • Chemical Names and Identifiers: Information regarding the compound N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can be found with the CAS number 332373-18-9 . This compound has a molecular weight of 376.2 g/mol .
    *screening compound 4339-0457: Another similar compound, 4-(4-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is available as a screening compound .

Summary Table

CompoundApplications
Tetrahydropyrimidine derivativesBuilding blocks for synthesizing molecules
Dihydropyrimidine derivativesPotential anticancer agents
N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideNo specific applications found in the provided search results. As a similar compound to the above, it may have potential as an anticancer agent .
2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylatesCytotoxic efficacy against human cancer cell lines
4-(4-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideScreening Compound

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. In contrast, methoxy/ethoxy groups (e.g., ) increase polarity and hydrogen-bond acceptor capacity .
  • Thioxo vs. oxo at C2 : Thioxo substitution () may alter ring conformation and tautomerism, affecting solubility and target interactions .

Physicochemical Properties

Comparative data for select analogs:

Property Target Compound (Inferred) Compound Compound Compound
Molecular weight ~375-385 g/mol 385.85 g/mol 375.8 g/mol 369.84 g/mol
logP (lipophilicity) ~3.3 (estimated) 3.26 Not reported Not reported
H-bond donors/acceptors 3/5 (estimated) 3/5 3/5 3/5
Polar surface area ~65 Ų (estimated) 65.3 Ų Similar to analogs Similar to analogs

Key Trends :

  • Chlorine substituents : Increase molecular weight and logP compared to methoxy/ethoxy analogs (e.g., : logP=3.26 vs. target compound’s estimated logP ~3.3) .

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